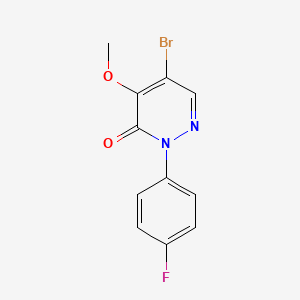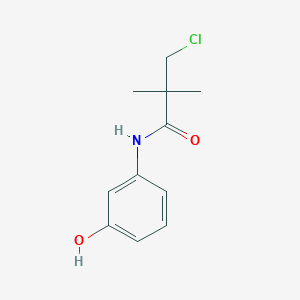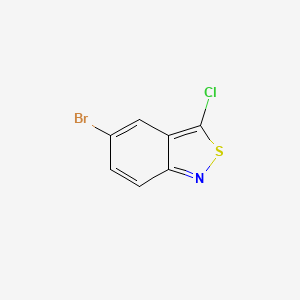
5-Bromo-3-chloro-2,1-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2,1-benzothiazole is a chemical compound with the CAS Number: 2470440-64-1. It has a molecular weight of 248.53 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 5-Bromo-3-chloro-2,1-benzothiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3-chlorobenzo[c]isothiazole. The InChI code for this compound is 1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Scientific Research Applications
Antitumor Activity
5-Bromo-3-chloro-2,1-benzothiazole derivatives have shown potent inhibitory activity against a panel of human breast cancer cell lines. These compounds have demonstrated selective toxicity towards cancer cells, with minimal effects on non-cancerous cell types. Notably, certain derivatives bearing halogen substituents on the benzothiazole moiety extend their antitumor activity to ovarian, lung, and renal cell lines, indicating a broad spectrum of potential therapeutic applications (Shi et al., 1996).
Spectral Properties and Molecular Interactions
The study of substituted benzothiazoles, including those with bromo and chloro substituents, reveals intricate patterns of hydrogen and halogen bonding, as well as π–π interactions. These interactions are crucial for understanding the molecular structures and properties of benzothiazole derivatives, which can be applied in designing new materials and pharmaceutical compounds (Čičak et al., 2010).
Environmental and Analytical Chemistry
Benzothiazoles, including 5-Bromo-3-chloro derivatives, have been identified in various environmental matrices, highlighting the need for monitoring their distribution and understanding their behavior in the environment. Analytical methods have been developed to detect these compounds in air particulate matter samples, contributing to the assessment of human exposure and potential health risks (Maceira et al., 2018).
Synthetic Applications
In synthetic chemistry, 5-Bromo-3-chloro-2,1-benzothiazole serves as a versatile intermediate for the preparation of various benzothiazole derivatives. These compounds have been explored for their potential as antimicrobial agents, demonstrating significant activity against a range of bacterial and fungal pathogens. This highlights the role of halogenated benzothiazoles in developing new pharmaceutical agents with potential therapeutic benefits (Gandhi et al., 2020).
Luminescent Materials
Benzothiazole derivatives, including those with bromo and chloro substituents, are investigated for their luminescent properties. These compounds are promising candidates for the development of new luminescent materials with potential applications in optoelectronics, bioimaging, and sensing technologies. Their ability to undergo excited-state intramolecular proton transfer and restricted intramolecular rotation processes makes them suitable for sensitive physiological pH sensing, offering avenues for innovative diagnostic tools (Li et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-chloro-2,1-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISOXEMXAFEMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2,1-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

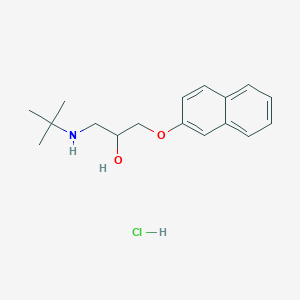
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
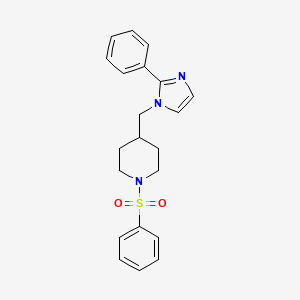
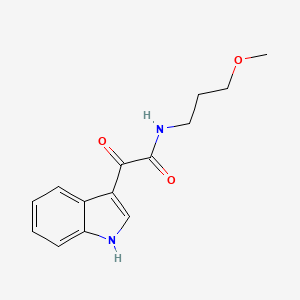
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)
